Methyl 3-(2-methoxyethoxy)-2,2-dimethylpropanoate
Overview
Description
Methyl 3-(2-methoxyethoxy)-2,2-dimethylpropanoate is an organic compound belonging to the ester family. It is characterized by its molecular structure, which includes a methoxyethoxy group attached to a 2,2-dimethylpropanoate backbone. This compound is known for its versatility and is used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of 3-(2-methoxyethoxy)-2,2-dimethylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors, which allow for efficient and large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are typically employed.
Major Products Formed:
Oxidation: this compound can be oxidized to form 3-(2-methoxyethoxy)-2,2-dimethylpropanoic acid.
Reduction: The reduction product is 3-(2-methoxyethoxy)-2,2-dimethylpropanol.
Substitution: Various substituted esters or alcohols can be formed depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a solvent and reagent in organic synthesis due to its ability to dissolve a wide range of substances. Biology: It serves as a building block in the synthesis of biologically active molecules and pharmaceuticals. Medicine: Methyl 3-(2-methoxyethoxy)-2,2-dimethylpropanoate is used in the formulation of drug delivery systems and as an intermediate in the synthesis of therapeutic agents. Industry: It is employed in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity.
Mechanism of Action
The compound exerts its effects through its interactions with various molecular targets and pathways. For example, in drug delivery systems, it may interact with cell membranes to facilitate the transport of active pharmaceutical ingredients. The specific mechanism of action depends on the application and the molecular environment in which the compound is used.
Comparison with Similar Compounds
Methyl 3-(2-ethoxyethoxy)-2,2-dimethylpropanoate: Similar structure but with an ethoxyethoxy group instead of methoxyethoxy.
Methyl 3-(2-hydroxyethoxy)-2,2-dimethylpropanoate: Contains a hydroxyethoxy group instead of methoxyethoxy.
Uniqueness: Methyl 3-(2-methoxyethoxy)-2,2-dimethylpropanoate is unique due to its methoxyethoxy group, which imparts specific solubility and reactivity properties that are not found in the similar compounds listed above.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique properties and reactivity make it a valuable compound in research and industry.
Properties
IUPAC Name |
methyl 3-(2-methoxyethoxy)-2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4/c1-9(2,8(10)12-4)7-13-6-5-11-3/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVBRVVKJUAGAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCCOC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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